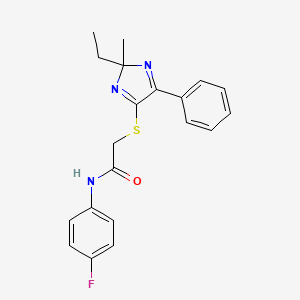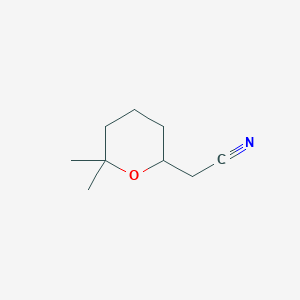![molecular formula C15H10ClF3N4S B2418008 5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine CAS No. 499796-54-2](/img/structure/B2418008.png)
5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives has been increasing steadily in the last 30 years . The synthetic methods for introducing TFMP groups within other molecules generally involve an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The researchers explain that the introduction of TFMP groups within the structures of other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine in its structure are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Summary of Application
Trifluoromethylpyridine (TFMP) derivatives, which include “5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Methods of Application
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .
Results or Outcomes
The major use of TFMP derivatives is in the protection of crops from pests . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
2. Pharmaceutical Industry
Summary of Application
Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Methods of Application
The methods of synthesizing TFMP derivatives in the pharmaceutical industry are similar to those in the agrochemical industry .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . It is expected that many novel applications of TFMP will be discovered in the future .
3. Central Inflammation Regulation
Summary of Application
This compound can play an important role in the regulation of central inflammation .
Methods of Application
While the exact methods of application are not specified, it is likely that this compound would be administered in a manner appropriate for targeting central inflammation .
Results or Outcomes
The compound can be used to control the brain inflammation process .
4. Organic Transformations
Summary of Application
The 3,5-bis(trifluoromethyl)phenyl motif of this compound is used ubiquitously in H-bond catalysts .
Methods of Application
The compound is used extensively in promoting organic transformations .
Results or Outcomes
The use of this compound in organic transformations has led to many recent advances in various fields .
5. Synthesis of Active Agrochemical and Pharmaceutical Ingredients
Summary of Application
This compound is used as a key structural motif in the synthesis of active ingredients in agrochemicals and pharmaceuticals .
Methods of Application
The synthesis of this compound involves a vapor-phase reaction . The major use of this compound and its derivatives is in the protection of crops from pests .
Results or Outcomes
More than 20 new agrochemicals containing this compound have acquired ISO common names . Several derivatives of this compound are also used in the pharmaceutical and veterinary industries .
6. Preparation of Specific Carboxamide
Summary of Application
This compound is used in the preparation of 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide .
Methods of Application
The preparation process involves reacting the compound with 4-chloro-3-trifluoromethylphenyl isocyanate in a nonchlorinated organic solvent .
Results or Outcomes
The resulting compound has potential applications in various fields, although the specific outcomes depend on the context of use .
Future Directions
properties
IUPAC Name |
5-chloro-4-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4S/c1-7-12(11-10(16)6-21-14(20)23-11)24-13(22-7)8-2-4-9(5-3-8)15(17,18)19/h2-6H,1H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBATJWUNOYNPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C3=NC(=NC=C3Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(furan-2-ylmethyl)benzamide](/img/structure/B2417926.png)
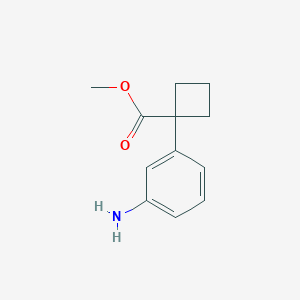
![((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2417929.png)
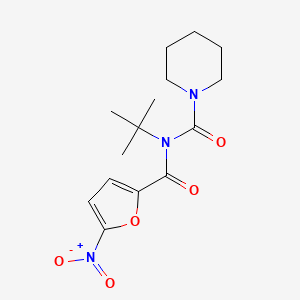
![N-cyclohexyl-5-oxo-N-(m-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2417931.png)
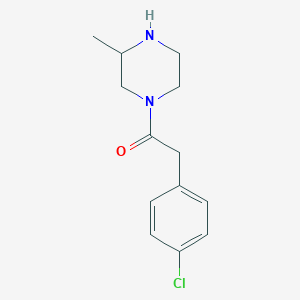
![2-[3-(Trifluoromethyl)phenyl]cyclopentan-1-amine hydrochloride](/img/structure/B2417935.png)
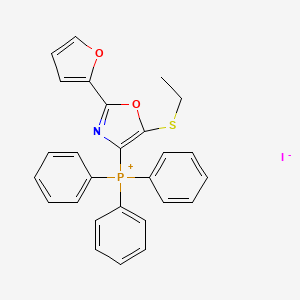
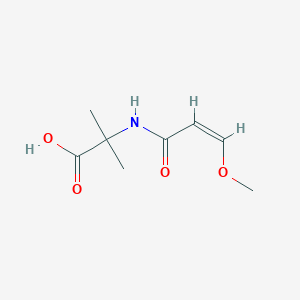
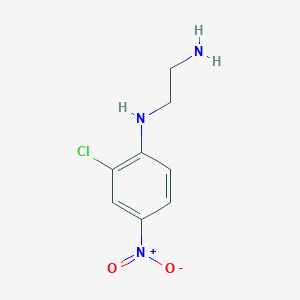
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2417942.png)
![Diethyl({2-[(propan-2-yl)amino]ethyl})amine](/img/structure/B2417944.png)
